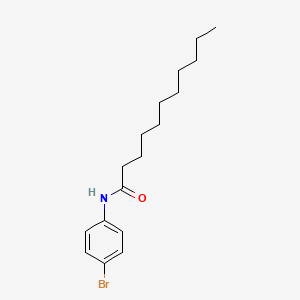
Undecanamide, N-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanamide, N-(4-bromophenyl)- is an organic compound with the molecular formula C17H26BrNO It is a member of the amide family, characterized by the presence of a bromophenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecanamide, N-(4-bromophenyl)- typically involves the reaction of 4-bromoaniline with undecanoic acid or its derivatives. One common method is the reaction of 4-bromoaniline with undecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Undecanamide, N-(4-bromophenyl)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Undecanamide, N-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Undecanamide, N-(4-bromophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Undecanamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromophenyl)benzamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
Undecanamide, N-(4-bromophenyl)- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Properties
CAS No. |
63579-06-6 |
|---|---|
Molecular Formula |
C17H26BrNO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)undecanamide |
InChI |
InChI=1S/C17H26BrNO/c1-2-3-4-5-6-7-8-9-10-17(20)19-16-13-11-15(18)12-14-16/h11-14H,2-10H2,1H3,(H,19,20) |
InChI Key |
GOJWWMBCSOBSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


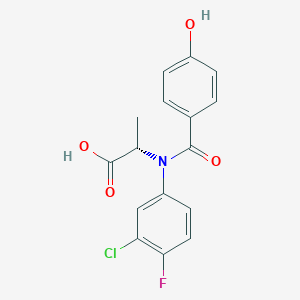
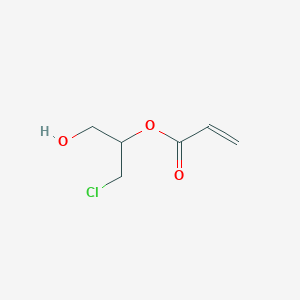

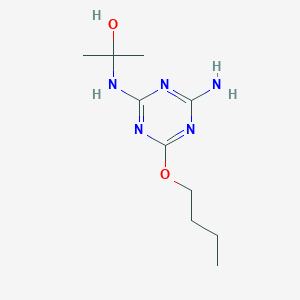
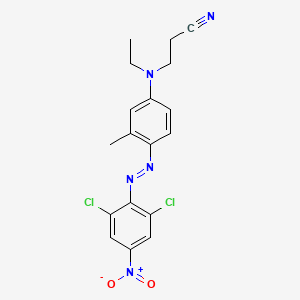
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
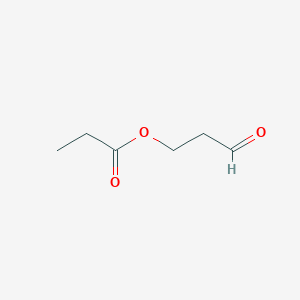
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
phosphanium iodide](/img/structure/B14506012.png)
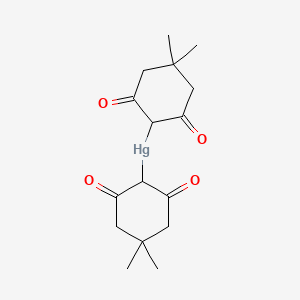
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
